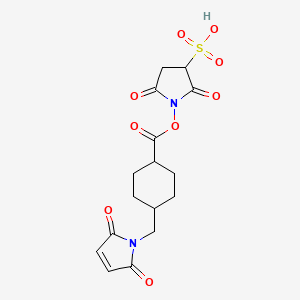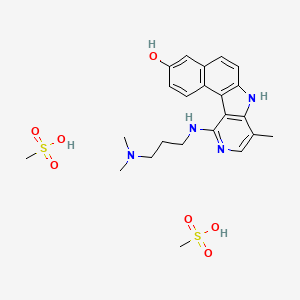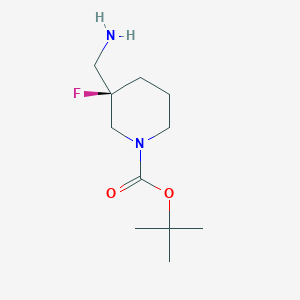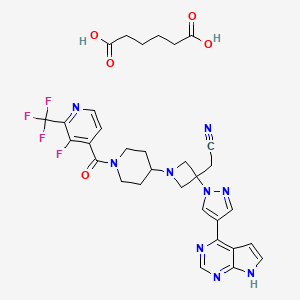
Itacitinib adipate
概要
説明
準備方法
合成経路と反応条件
イタチニブ アジピン酸塩の合成には、重要な中間体の調製から始まる複数の工程が含まれます。 反応条件には、多くの場合、高収率と純度を確保するために、特定の触媒と溶媒の使用が含まれます .
工業生産方法
イタチニブ アジピン酸塩の工業生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスは、効率性とコスト効率のために最適化され、多くの場合、一貫した品質を維持するために、連続フローリアクターと自動化されたシステムが採用されます .
化学反応の分析
反応の種類
イタチニブ アジピン酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この反応には、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて、酸素の付加または水素の除去が含まれます.
還元: この反応には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて、水素の付加または酸素の除去が含まれます.
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム
置換: ハロゲン、求核剤
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってさまざまな酸化された誘導体が生成される可能性があり、一方、還元によって化合物の還元された形態が生成される可能性があります .
科学研究への応用
イタチニブ アジピン酸塩は、以下を含む幅広い科学研究への応用があります。
科学的研究の応用
Itacitinib adipate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of JAK1 inhibition on various chemical reactions.
Biology: Investigated for its role in modulating immune responses and inflammation.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
作用機序
イタチニブ アジピン酸塩は、さまざまなサイトカインのシグナル伝達経路に関与するタンパク質である、ヤヌスキナーゼ1(JAK1)を選択的に阻害することにより、その効果を発揮します . JAK1を阻害することにより、イタチニブ アジピン酸塩はインターロイキン-6やインターフェロン-γなどのサイトカインの活性を低下させ、それにより免疫応答と炎症を調節します . この機構により、イタチニブ アジピン酸塩は、炎症性および免疫関連疾患の治療のための有望な候補となっています .
類似の化合物との比較
類似の化合物
ペフィシチニブ: 関節リウマチの治療に使用されるパンJAK阻害剤.
ソルシチニブ: 乾癬の治療における可能性について調査されているJAK1阻害剤.
独自性
イタチニブ アジピン酸塩は、JAK1に対する高い選択性という点でユニークであり、他のJAK阻害剤と比較して、標的外効果が起こる可能性が低くなります . この選択性により、さまざまな生物学的プロセスにおけるJAK1の特定の役割を研究し、標的療法を開発するための貴重なツールとなります .
類似化合物との比較
Similar Compounds
Peficitinib: A pan-JAK inhibitor used for treating rheumatoid arthritis.
Solcitinib: A JAK1 inhibitor investigated for its potential in treating psoriasis.
Baricitinib: An inhibitor of JAK1 and JAK2, used for treating rheumatoid arthritis and other inflammatory conditions.
Uniqueness
Itacitinib adipate is unique in its high selectivity for JAK1, which reduces the likelihood of off-target effects compared to other JAK inhibitors . This selectivity makes it a valuable tool for studying the specific roles of JAK1 in various biological processes and for developing targeted therapies .
特性
IUPAC Name |
2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;hexanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F4N9O.C6H10O4/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21;7-5(8)3-1-2-4-6(9)10/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35);1-4H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGWJIQFBNFMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F.C(CCC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33F4N9O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334302-63-4 | |
| Record name | Itacitinib adipate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334302634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ITACITINIB ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZG407XE0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
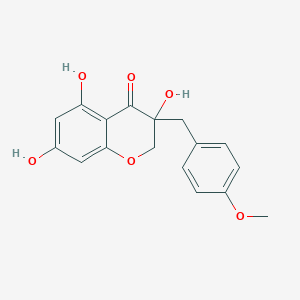
![4-Methylthieno[3,2-c]pyridin-6(5H)-one](/img/structure/B3181751.png)
![2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide](/img/structure/B3181760.png)
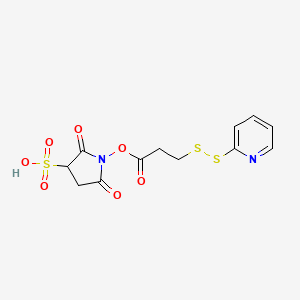
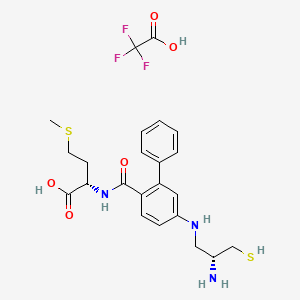

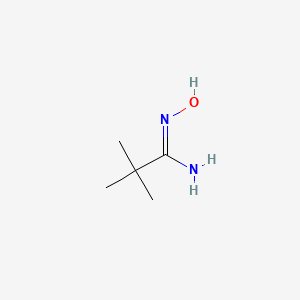
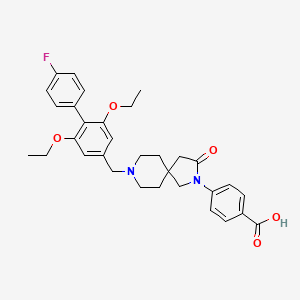
![(alphaR,alpha'R)-alpha,alpha'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol](/img/structure/B3181798.png)
![2-[1-[(1R,13S)-8-Oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/new.no-structure.jpg)
